Product packaging for Lithium tellurate(Cat. No.:CAS No. 14929-69-2)

Lithium tellurate

Cat. No.: B076547
CAS No.: 14929-69-2
M. Wt: 205.5 g/mol
InChI Key: NBPOTQRWKBWQSQ-UHFFFAOYSA-L
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Description

Lithium tellurate (Li₂TeO₄) is an inorganic compound of significant interest in advanced materials research, particularly in the field of solid-state ionics and nonlinear optics. Its primary research value lies in its application as a promising solid electrolyte and electrode material for lithium-ion batteries, where its structural framework facilitates Li⁺ ion conduction, a critical mechanism for developing safer, high-energy-density storage systems. Furthermore, this compound single crystals are investigated for their nonlinear optical (NLO) properties, including second harmonic generation (SHG), making them candidates for photonic and laser frequency conversion devices. In glass ceramics, it acts as a network former, enabling the creation of tellurite-based glasses with unique electrical and optical characteristics. This reagent is essential for researchers exploring novel ionic conductors, advanced battery components, and functional optical materials. It is supplied with guaranteed high purity to ensure consistent and reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2TeO4<br>Li2O4Te B076547 Lithium tellurate CAS No. 14929-69-2

Properties

IUPAC Name

dilithium;tellurate
Source PubChem
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InChI

InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDNBMVCOSCLK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[O-][Te](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Li2TeO4, Li2O4Te
Record name lithium tellurate
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DSSTOX Substance ID

DTXSID60933608
Record name Dilithium tellurate
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Molecular Weight

205.5 g/mol
Source PubChem
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CAS No.

14929-69-2, 15851-53-3
Record name Telluric acid (H2TeO3), lithium salt (1:2)
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Record name Telluric acid (H2TeO4), lithium salt (1:2)
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Record name Telluric acid (H2TeO3), lithium salt (1:2)
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Record name Dilithium tellurate
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Record name Dilithium tellurium tetraoxide
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Synthetic Methodologies for Lithium Tellurates

Solid-State Reaction Techniques

Solid-state reactions are the most conventional and widely utilized methods for synthesizing polycrystalline lithium tellurates. These techniques involve the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired crystalline phase through diffusion and reaction in the solid state.

Conventional High-Temperature Solid-State Synthesis

The conventional high-temperature solid-state synthesis of lithium tellurates typically involves the intimate mixing of stoichiometric amounts of precursor materials, followed by repeated heating cycles at high temperatures. Common precursors for lithium tellurate (B1236183) (Li₂TeO₄) and lithium tellurite (B1196480) (Li₂TeO₃) include lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O) and tellurium dioxide (TeO₂). iitm.ac.inmdpi.com For instance, polycrystalline samples of Li₂TeO₄ have been successfully prepared by reacting a mixture of Li₂CO₃ and TeO₂. iitm.ac.in The synthesis of Li₂TeO₃ can be achieved by reacting lithium oxide, lithium hydroxide, or lithium carbonate with tellurium dioxide. mdpi.com

The synthesis of more complex lithium tellurates, such as Li₃Co₁.₀₆(₁)TeO₆, also employs conventional solid-state techniques. In this case, mixtures of lithium carbonate, cobalt powder, and tellurium powder are used as starting materials. The process involves heating the mixture in air to first oxidize tellurium to its +6 oxidation state, followed by further heating at a higher temperature to facilitate the formation of the final product. rsc.org The synthesis of Ta-doped Li₂ZnTi₃O₈ spheres has been demonstrated via a solid-state reaction using mesoporous TiO₂ spheres as a self-template, showcasing a method to control morphology. uio.no

The general procedure for high-temperature solid-state synthesis can be summarized in the following table:

StepDescriptionTypical Parameters
1. Precursor Mixing Stoichiometric amounts of high-purity precursors are intimately mixed.Grinding in an agate mortar or ball milling.
2. Calcination The mixture is heated to a temperature sufficient to initiate the reaction and decompose carbonates.Temperatures can range from 600°C to 900°C. mdpi.comhpstar.ac.cn
3. Intermediate Grinding The calcined product is cooled and ground to ensure homogeneity and increase reactivity.This step is often repeated multiple times.
4. Sintering The ground powder is pressed into pellets and heated at a higher temperature for an extended period to promote crystal growth and densification.Sintering temperatures can be in the range of 700°C to 1173K. rsc.orghpstar.ac.cn

This table provides a generalized overview of the conventional high-temperature solid-state synthesis process. Specific temperatures and durations are dependent on the target compound.

Synthesis of Polymorphic Phases via Controlled Solid-State Reactions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in lithium tellurates and related compounds. The synthesis of specific polymorphic phases can be achieved by carefully controlling the conditions of the solid-state reaction, such as precursor type, reaction temperature, and reaction time.

A notable example is the synthesis of different structural polymorphs of Li₂Ni₂TeO₆. Three distinct phases have been prepared: a disordered orthorhombic phase, a T#2-layered phase, and an O3-layered phase. uio.nothieme-connect.de The disordered orthorhombic structure is reported to be the most stable at room temperature and can be synthesized directly using lithium precursors via a solid-state method. rsc.org In contrast, the layered T#2 and O3 phases are typically obtained through ion-exchange reactions from sodium-containing precursors. thieme-connect.de

Similarly, two distinct polymorphs of Li₃Co₂SbO₆, a related antimonate (B1203111) compound, have been synthesized from the same precursors (Li₃SbO₄ and CoO) by controlling the particle size and reaction time in a conventional solid-state synthesis. researchgate.netmdpi.com This demonstrates that kinetic and thermodynamic control during the synthesis process can be used to selectively target different crystal structures. The synthesis of two polymorphs of lithium magnesium tellurate, Li₄₋₂ₓMg₁₊ₓTeO₆, also highlights the role of composition in directing the final structure. A monoclinic C2/m phase is obtained for x ≈ 0, while an orthorhombic Fddd phase is formed for 0 < x < ~0.5. uio.noresearchgate.net

Melt-Quenching Approaches for Lithium Tellurate Glasses

Melt-quenching is a common technique for producing amorphous materials, or glasses. This method involves melting the constituent components at a high temperature to form a homogeneous liquid, followed by rapid cooling to a temperature below the glass transition temperature (Tg), which freezes the disordered liquid structure in place.

Preparation of Amorphous this compound Systems

Lithium tellurite glasses are readily prepared using the melt-quenching technique. Typically, a mixture of tellurium dioxide (TeO₂) and a lithium source, such as lithium oxide (Li₂O) or lithium carbonate (Li₂CO₃), is melted in a crucible at elevated temperatures. iitm.ac.inthieme-connect.deresearchgate.net The melt is then rapidly cooled, often by pouring it onto a pre-heated metal plate or between two plates, to form a glassy solid. mdpi.com

This method is highly versatile and allows for the incorporation of various other oxides to modify the glass properties. For example, lithium boro-tellurite glasses have been prepared by melting TeO₂, Li₂CO₃, and boric acid (H₃BO₃). researchgate.net Similarly, lithium niobate tellurite glasses and zinc-tellurite glasses containing lithium have also been synthesized via melt-quenching. mdpi.comthieme-connect.de

The general steps for preparing amorphous this compound systems via melt-quenching are outlined below:

StepDescriptionTypical Parameters
1. Batching High-purity raw materials are weighed and mixed in the desired molar ratios.Precursors include TeO₂, Li₂O, Li₂CO₃, and other modifying oxides.
2. Melting The mixture is melted in a suitable crucible (e.g., ceramic or platinum) at high temperatures.Melting temperatures can range from 750°C to 950°C. mdpi.comdigitellinc.com
3. Quenching The molten liquid is rapidly cooled to prevent crystallization.Methods include pouring onto a metal plate or pressing between rollers.
4. Annealing The resulting glass is often annealed at a temperature near its glass transition temperature.This step relieves internal stresses and improves homogeneity. rsc.org

This table illustrates the typical procedure for melt-quenching of this compound glasses. The specific conditions are dependent on the glass composition.

Influence of Preparation Conditions on Glass Formation

The formation and properties of this compound glasses are significantly influenced by the preparation conditions, particularly the composition and the quenching rate. The composition, specifically the concentration of Li₂O, affects the structure and thermal stability of the glass. An increase in Li₂O content in lithium tellurite glasses can lead to a decrease in the Te-O coordination number and may enhance the tendency for crystallization. iitm.ac.inresearchgate.net

The quenching rate is another critical parameter. A higher cooling rate generally favors glass formation by suppressing the nucleation and growth of crystalline phases. researchgate.net The thermal history of the glass, including annealing procedures, can also impact its structural and thermal properties. For instance, annealing 20Li₂O-80TeO₂ glass around its glass transition temperature can promote the formation of locally ordered regions. bohrium.com The incorporation of other components, such as ZnF₂, can alter the glass network, leading to changes in thermal stability and optical properties. researchgate.net

Solution-Based and Hydrothermal Synthesis Pathways

Solution-based methods offer alternative routes to solid-state reactions, often allowing for synthesis at lower temperatures and providing better control over particle size and morphology. These methods include hydrothermal synthesis, sol-gel processes, and solution combustion synthesis.

Hydrothermal synthesis involves chemical reactions in aqueous or non-aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This technique has been successfully employed to synthesize single crystals of Li₂TeO₄. researchgate.net The method generally allows for the formation of metastable phases and can produce materials with different structures compared to high-temperature solid-state reactions. digitellinc.com For instance, new isostructural alkali metal tellurates with the general formula A₂[Te₃O₈(OH)₄] (where A = Cs, Rb, K, Na) have been synthesized under hydrothermal conditions. iitm.ac.inniscpr.res.in The synthesis of quaternary lithium metal tellurites, Li₃MTe₄O₁₁ (M = Al, Ga, Fe), has also been achieved through hydrothermal reactions by heating a mixture of LiOH·H₂O, TeO₂, and M₂O₃. niscpr.res.in

Sol-gel synthesis is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. While specific examples for simple lithium tellurates are not widely reported, the sol-gel method is a common approach for preparing other lithium-containing oxides, such as Li₂FeTiO₄ and Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃. mdpi.comresearchgate.net The process typically involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a sol, which then undergoes gelation. Subsequent drying and heat treatment of the gel yield the final oxide product.

Solution combustion synthesis (SCS) is another solution-based method that involves an exothermic, self-sustaining reaction between oxidizers (e.g., metal nitrates) and fuels (e.g., urea, glycine, citric acid) in an aqueous solution. The rapid, high-temperature reaction facilitates the formation of fine, crystalline oxide powders. This method has been used for the synthesis of various metal oxides and could potentially be applied to the preparation of lithium tellurates. mdpi.com

The general principles of these solution-based methods offer pathways to lithium tellurates with controlled properties, often at lower temperatures than traditional solid-state reactions.

Electrochemical and Mechanochemical Synthesis Routes

Electrochemical and mechanochemical methods represent advanced strategies for the synthesis of inorganic materials like this compound. While electrochemical synthesis utilizes electrical energy to drive chemical reactions, mechanochemistry employs mechanical energy to induce transformations. Both approaches have been explored for the synthesis of various complex oxides and chalcogenides, although specific research on this compound remains an area of ongoing investigation.

Electrochemical Synthesis

Electrochemical synthesis involves the use of an electrochemical cell where the application of an electric potential or current initiates the formation of the desired compound. This can occur through the deposition of a material onto an electrode surface from a solution or a molten salt electrolyte. For tellurate compounds, this would typically involve the electrochemical oxidation of a tellurium-containing species in the presence of lithium ions.

While detailed studies focusing specifically on the electrochemical synthesis of simple this compound (Li₂TeO₄) are not extensively documented in publicly available literature, the principles of this method can be inferred from the synthesis of other metal tellurates and related compounds. The process would likely involve an electrolyte containing a soluble lithium salt and a tellurium source. The key parameters influencing the synthesis include the composition of the electrolyte, the pH of the solution, the applied potential or current density, and the temperature.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid-state precursors. This technique is recognized for its ability to produce nanostructured materials, create metastable phases, and enhance reaction rates at or near room temperature.

The synthesis of this compound via mechanochemistry would involve the high-energy milling of a mixture of precursor powders, such as lithium oxide (Li₂O) or lithium carbonate (Li₂CO₃) and tellurium dioxide (TeO₂). The intense mechanical forces generated during milling, including friction and impact, lead to the intimate mixing of reactants at the atomic level, facilitating the chemical reaction to form this compound.

Although specific research detailing the mechanochemical synthesis of Li₂TeO₄ is limited, the feasibility of this route is supported by studies on similar systems. For instance, mechanochemical methods have been successfully employed to synthesize various lithium-containing oxides and other complex chalcogenides for applications in solid-state batteries. The parameters controlling the outcome of the synthesis include the type of mill, milling speed and time, the ball-to-powder ratio, and the milling atmosphere.

Detailed Research Findings

While direct and comprehensive research on the electrochemical and mechanochemical synthesis of this compound is not widely available, the following tables summarize potential precursor materials and general conditions based on the synthesis of analogous compounds.

Table 1: Potential Precursors for this compound Synthesis

Synthesis MethodLithium SourceTellurium Source
ElectrochemicalLithium Salt (e.g., LiClO₄, LiOH)Tellurium Dioxide (TeO₂), Telluric Acid (H₆TeO₆)
MechanochemicalLithium Oxide (Li₂O), Lithium Carbonate (Li₂CO₃), Lithium Hydroxide (LiOH)Tellurium Dioxide (TeO₂)

Table 2: General Parameters for Advanced Synthesis of Tellurates

ParameterElectrochemical SynthesisMechanochemical Synthesis
Reaction Medium Aqueous or non-aqueous electrolyteSolid-state (solvent-free)
Energy Input Electrical (potential/current)Mechanical (milling)
Temperature Typically near room temperature, can be elevatedNear room temperature (localized high temperatures at impact points)
Key Variables Electrolyte concentration, pH, potential, current densityMilling speed, milling time, ball-to-powder ratio, atmosphere
Product Form Often thin films or coatingsTypically fine powders (often nanocrystalline)

Further research is necessary to establish detailed protocols and to fully characterize the properties of this compound synthesized through these advanced, non-traditional routes. The exploration of electrochemical and mechanochemical pathways holds promise for developing more efficient and controlled methods for producing this and other complex inorganic materials.

Crystallographic Structure Determination and Advanced Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) provides definitive information on the crystal structure of materials. For complex tellurate (B1236183) systems, this technique is invaluable for determining the exact ordering of cations and the geometry of the coordination polyhedra.

A single-crystal study on a lithium cobalt tellurate, with a composition of Li₃Co₁.₀₆(₁)TeO₆, revealed that it crystallizes in an orthorhombic system. researchgate.net The specific space group was determined to be Fddd. researchgate.netnih.gov The unit cell parameters obtained from the refinement of the diffraction data are detailed in the table below. researchgate.net

CompoundCrystal SystemSpace Groupa (pm)b (pm)c (pm)
Li₃Co₁.₀₆(₁)TeO₆OrthorhombicFddd588.6(2)856.7(2)1781.5(4)

In a separate investigation, a single crystal of Li₂TeO₄ was prepared, and its analysis showed a tetragonal crystal system with the space group P4₁22. wikipedia.org The unit cell parameters for this compound were determined to be a = b = 6.045(3) Å and c = 8.290(2) Å. wikipedia.org

The single-crystal structure determination of Li₃Co₁.₀₆(₁)TeO₆ showed two distinct and interpenetrating substructures: one composed of Li/O and another of (Co,Te)/O. researchgate.netnih.gov Within this framework, the tellurium, cobalt, and lithium atoms all exhibit octahedral coordination with oxygen. researchgate.netnih.gov Interestingly, unlike many other mixed metal oxides, a honeycomb-like ordering of the CoO₆ and TeO₆ octahedra was not observed in this compound. researchgate.netnih.gov

For garnet-structured lithium tellurates, such as Li₃Ln₃Te₂O₁₂ (where Ln is a lanthanide), the cations occupy specific sites within the structure. The lanthanide (Ln³⁺) ions are found in 8-fold coordinated sites, while the tellurium (Te⁶⁺) cations occupy octahedrally coordinated sites. researchgate.net The lithium (Li⁺) ions are accommodated exclusively in the tetrahedral sites within the garnet framework. researchgate.net

The analysis of the crystal structure provides precise measurements of the distances between atoms and the angles of the bonds connecting them. In layered tellurate structures like A₂Ni₂TeO₆ (where A can be Li), the Te-O and Ni-O octahedra are the fundamental building blocks. The average Te–O bond distances within the TeO₆ octahedra are consistent with values reported from experimental X-ray diffraction data. In garnet-type tellurates, the refinement of diffraction data yields specific interatomic distances for the Li-O and Te-O bonds, which are characteristic of their respective tetrahedral and octahedral coordination environments. researchgate.net

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the routine analysis of crystalline materials. It is essential for confirming the identity of a synthesized phase, assessing its purity, and analyzing microstructural properties like crystallite size and internal strain.

PXRD is the primary method for identifying the crystalline phases present in a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific compound, which can be matched against reference databases for identification.

In the synthesis of lithium-containing tellurates, such as the garnet family Li₃Ln₃Te₂O₁₂, PXRD is used to confirm the formation of the target cubic garnet structure. researchgate.net Researchers employ Rietveld refinement, a whole-pattern fitting method, to compare the experimental PXRD pattern with a theoretical one generated from a known structural model. researchgate.net A close match between the observed and calculated patterns confirms the phase identity and can be used to verify the purity of the sample, as any significant crystalline impurities would produce their own distinct diffraction peaks. Preliminary PXRD studies on polycrystalline Li₂TeO₄ prepared via solid-state reaction indicated the formation of a single-phase orthorhombic compound at room temperature.

The broadening of peaks in a PXRD pattern contains valuable information about the microstructure of the material. Specifically, peak broadening is caused by two main factors: the finite size of the crystalline domains (crystallites) and the presence of microstrain within the crystal lattice.

Analytical methods, such as the Williamson-Hall plot, are employed to separate these two contributions. This analysis involves plotting the peak broadening against the diffraction angle, where the intercept relates to the crystallite size and the slope is related to the lattice strain. This type of analysis is crucial for materials where nanoparticle size or internal strain can significantly affect performance, such as in battery materials. For example, while a smaller crystallite size can be desirable, an associated increase in lattice strain might lead to faster material degradation. This characterization is a standard procedure applied to nanocrystalline powders, including lithium tellurates, to understand the impact of synthesis conditions on their microstructure.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

The precise determination of crystal structures in complex oxides like lithium tellurates relies on a combination of diffraction techniques. While X-ray diffraction is a foundational tool, neutron diffraction offers unique advantages, particularly for these materials. Due to its sensitivity to lighter elements, neutron diffraction is exceptionally well-suited for accurately locating lithium and oxygen atoms within the crystal lattice, a task that is challenging for X-ray diffraction because of the low X-ray scattering factor of lithium. rsc.orgsumitomo-chem.co.jprsc.org This capability is crucial for understanding ionic conduction pathways and the detailed coordination environments of the mobile Li+ ions.

In the study of garnet-structured tellurates such as Li₃Ln₃Te₂O₁₂ (where Ln can be Y, Pr, Nd, Sm-Lu), Rietveld refinement of neutron powder diffraction data was essential to confirm the distribution of cations. acs.orgresearchgate.net These analyses showed that the lanthanide (Ln³⁺) and tellurium (Te⁶⁺) cations occupy the 8-fold and octahedrally coordinated sites, respectively, while conclusively placing the Li⁺ ions exclusively in the tetrahedral sites. acs.orgresearchgate.netndsu.edu To further enhance the scattering contrast between lithium and other nuclei in these experiments, samples are often prepared using isotopically enriched ⁷Li₂CO₃. stfc.ac.uk A trial refinement for Li₃Nd₃Te₂O₁₂, where lithium occupancies were independently refined across tetrahedral, octahedral, and trigonal prismatic sites, confirmed that the tetrahedral site was overwhelmingly preferred, demonstrating the sensitivity of the neutron diffraction experiment to the precise position of Li⁺. stfc.ac.uk

Beyond atomic localization, neutron diffraction is a powerful probe of magnetic structure because neutrons possess a magnetic moment that interacts with the magnetic moments of unpaired electrons in the material. arxiv.org This allows for the determination of microscopic magnetic ordering. In the honeycomb tellurate Li₄₋₂ₓMg₁₊ₓTeO₆ (with x ≈ 0), neutron diffraction identified A-type antiferromagnetic order below a Néel temperature (Tₙ) of 14 K. researchgate.net This order is characterized by ferromagnetic planes that are coupled antiferromagnetically. Furthermore, in-field neutron diffraction experiments on this compound revealed a metamagnetic transition to a three-dimensional ferromagnetic order at an applied magnetic field of approximately 0.7 T. researchgate.net While some tellurates like Li₃Co₁.₀₆₍₁₎TeO₆ show no long-range magnetic ordering down to low temperatures despite containing magnetic ions, the capability of neutron diffraction remains critical for investigating such phenomena in the broader class of lithium tellurate materials. rsc.orgrsc.org

Structural Disorder and Ordering Phenomena in Lithium Tellurates

Perfectly ordered crystals are an idealization, as imperfections and structural disorder are inherent features of crystalline materials, profoundly influencing their properties. acs.org In lithium tellurates, phenomena such as the mixing of different cations on the same crystallographic site (cationic mixing) and the occupation of a crystallographic site by an atom type that would not normally be present there (anti-site disorder) are significant.

Cationic mixing is frequently observed in lithium-containing oxides, especially when two different cations have similar ionic radii. d-nb.infomdpi.comresearchgate.net The similar sizes of Li⁺ (0.76 Å) and various transition metal ions like Ni²⁺ (0.69 Å) make the exchange between their respective sites, known as Li/Ni anti-site disorder, a common occurrence. mdpi.com

Several this compound systems exhibit this type of disorder:

Li₄₋₂ₓMg₁₊ₓTeO₆ : In the monoclinic polymorph (x ≈ 0), which features honeycomb layers of [Mg₂TeO₆]³⁻ alternating with lithium layers, studies have identified anti-site disorder of Li⁺ and Mg²⁺ between these distinct layers. researchgate.netresearchgate.net The orthorhombic Fddd phase (for x > 0) contains disordered Li/Mg cation sites. researchgate.net

Li₄ZnTeO₆ : This compound is structurally analogous to materials known for cation disorder, with a structure based on honeycomb [(Li,Zn)₂TeO₆]³⁻ layers. A minor substitution of Zn into the Li layers has been detected. researchgate.net

Li₃Co₁.₀₆₍₁₎TeO₆ : During the structure refinement of this compound, various models testing for mixed occupations of cobalt and lithium sites were considered, highlighting the importance of investigating such disorder. rsc.orgsemanticscholar.org

Li₂GeTeO₆ : While this material shows a high degree of order between Ge⁴⁺ and Te⁶⁺ within its layers, it exhibits considerable disorder in the stacking sequence of these layers. oregonstate.eduresearchgate.net

This disorder can be quantified using Rietveld refinement of diffraction data, where the site occupancy factors of the mixed cations are refined.

Structural disorder is not merely a crystallographic curiosity; it has a direct and often profound impact on the stability and properties of the material. The presence of anti-site defects can create blockages in one-dimensional diffusion channels, impeding ionic mobility. acs.org

In the A₂MTeO₆ family (where A is an alkali metal and M is a tetravalent metal), disorder in the stacking of the MTeO₆²⁻ layers has been found to favor the formation of an ilmenite-type structure. researchgate.net Conversely, more coherent layer stacking leads to a different, more ordered structural variation. researchgate.net The case of Li₂GeTeO₆ is particularly illustrative; it adopts an ordered ilmenite (B1198559) derivative structure at ambient pressure, but under high pressure and temperature, it transforms into a different, polar LiSbO₃-derived phase. researchgate.net This new phase is metastable and reverts to the original structure upon annealing at ambient pressure, showcasing how thermodynamic conditions influence the stability of disordered versus ordered polymorphs. researchgate.net

The relationship between disorder and stability can sometimes be counterintuitive. While disorder is often associated with higher energy and lower stability, in some systems, a certain degree of disorder can stabilize a structure or lead to enhanced properties. For instance, some computational studies have shown that a small amount of Ni²⁺/Li⁺ mixing can improve the structural and thermal stability of certain cathode materials. mdpi.com In the Li₄₋₂ₓMg₁₊ₓTeO₆ system, the level of Li/Mg disorder, controlled by the stoichiometric parameter 'x', dictates which of two distinct polymorphs (monoclinic or orthorhombic) is the stable phase. researchgate.net First-principles calculations on Li₂Ni₂TeO₆ have been used to compare the energies of ordered and disordered structures, finding them to be very close in energy, which helps to explain the observed phase behavior and relative stabilities. utexas.edu

Computational and Refinement Methods in Structural Elucidation

The final determination of the complex crystal structures of lithium tellurates is achieved through a synergy of experimental diffraction data and sophisticated computational and refinement techniques.

Rietveld refinement is a cornerstone method for analyzing powder diffraction data (both X-ray and neutron). It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This full-pattern fitting allows for the refinement of numerous structural parameters, including lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters. This method has been indispensable in the study of lithium tellurates.

In Li₃Ln₃Te₂O₁₂ garnets, Rietveld refinement of both X-ray and neutron diffraction data was used to establish the precise distribution of Li, Ln, and Te cations across the different crystallographic sites. acs.orgstfc.ac.uk

For Li₂GeTeO₆ and other A₂MTeO₆ compounds, Rietveld analysis of synchrotron X-ray and neutron data was crucial for characterizing the degree of cation ordering within layers and the disorder in the layer stacking sequence. researchgate.netcambridge.org

In the analysis of intercalated van der Waals oxytelluride, LiₓV₂Te₂O , Rietveld refinement of powder neutron diffraction data was used to determine the final position and fractional site occupancy of the inserted lithium ions, which were not visible in the X-ray data. rsc.org

Computational methods , particularly those based on Density Functional Theory (DFT), provide powerful insights that complement experimental findings. researchgate.netrsc.org DFT calculations allow for the prediction of structural properties, the electronic structure, and the thermodynamic stability of different crystalline phases from first principles. researchgate.netaps.orgieeesem.com

DFT calculations can be used to assess the energetic feasibility of different defect configurations, such as the formation of cation anti-site defects. rsc.org

In studies of Li-ion battery materials, DFT is used to evaluate the relative thermodynamic stability of various polymorphs and to understand how disorder impacts stability. For example, calculations for Li₂Ni₂TeO₆ helped to reconcile the small energy difference between ordered and disordered phases with experimental observations. utexas.edu

Beyond static structures, computational techniques like Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of atoms, providing insights into local structural disorder and the mechanisms of ion diffusion. nih.gov

The combination of these methods provides a comprehensive picture of the crystallographic landscape of lithium tellurates. For instance, the structure of Li₃Co₁.₀₆₍₁₎TeO₆ was determined from single-crystal X-ray data using full-matrix least-squares refinements, where various models of site occupancy were tested to arrive at the final, most accurate structural description. rsc.orgrsc.org

The table below summarizes the application of these methods to specific this compound compounds.

CompoundAnalysis Method(s)Key Findings
Li₄₋₂ₓMg₁₊ₓTeO₆ Powder X-ray & Neutron Diffraction, Rietveld RefinementCharacterization of two polymorphs, identification of Li/Mg anti-site disorder. researchgate.net
Li₃Ln₃Te₂O₁₂ X-ray & Neutron Diffraction, Rietveld RefinementConfirmed garnet structure, determined exclusive tetrahedral coordination for Li⁺. acs.orgstfc.ac.uk
Li₂GeTeO₆ Synchrotron X-ray & Neutron Diffraction, Rietveld RefinementIdentified ordered Ge/Te distribution in layers but disorder in layer stacking. researchgate.netcambridge.org
Li₃Co₁.₀₆₍₁₎TeO₆ Single-Crystal X-ray Diffraction, Least-Squares RefinementDetermined orthorhombic structure, tested for Li/Co mixed site occupancy. rsc.orgrsc.org
Li₂Ni₂TeO₆ First-Principles DFT CalculationsCalculated relative energies of ordered vs. disordered structures to assess stability. utexas.edu

Electronic Structure and Advanced Spectroscopic Characterization

Electronic Band Structure Calculations

Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool for understanding the ground-state electronic properties of materials like lithium tellurate (B1236183). researchgate.netroyalsocietypublishing.org These calculations are instrumental in predicting the electronic band structure, density of states, and band gap.

DFT has become a standard approach for calculating the electronic structure of solids due to its balance of computational cost and accuracy. nih.gov It is used to investigate thermodynamic stability and reaction pathways in lithium-tellurium systems. researchgate.net For complex materials, DFT calculations can predict various properties, including structural, electronic, and magnetic characteristics. science.gov

In practical DFT calculations, pseudopotentials are often employed to simplify the complexity of the calculations by replacing the core electrons and the strong ionic potential with a weaker pseudopotential. ias.ac.in The choice of the exchange-correlation functional is critical for accuracy. While standard approximations like the Generalized Gradient Approximation (GGA) are widely used, they can sometimes underestimate band gaps. materialsproject.orgmaterialsproject.org

Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate predictions of electronic properties, including band gaps. science.govacs.orgaps.org For instance, the PBE0 hybrid functional has been shown to improve agreement with all-electron calculations for various materials. aps.org The selection of an appropriate functional is crucial, as different functionals can yield a wide range of results for the same property. nih.gov

The Density of States (DOS) provides information about the number of available electronic states at each energy level. researchgate.net Analysis of the DOS can reveal the contribution of different atomic orbitals to the valence and conduction bands. For example, in some tellurides, the states near the Fermi level are primarily contributed by the metal's d-orbitals. rsc.org

The band gap is a critical parameter that determines the electronic and optical properties of a material. Theoretical calculations for various lithium-containing compounds have shown a range of band gaps. For instance, a lithium fluoride (B91410) tellurite (B1196480), Li₇(TeO₃)₃F, was found to have a large band gap of 4.75 eV. acs.org In contrast, calculations for two-dimensional tellurene show that the band gap is tunable and layer-dependent, ranging from 1.0 eV for a monolayer to 0.3 eV for a six-layer structure. nih.gov It is important to note that DFT calculations with standard functionals tend to underestimate band gaps. materialsproject.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.commdpi.com

XPS is a powerful tool for determining the oxidation states of elements in a compound. The binding energy of a core-level electron is sensitive to the chemical environment of the atom. eag.com An increase in the oxidation state generally leads to an increase in the binding energy. eag.com

In tellurium-containing compounds, XPS can distinguish between different oxidation states of tellurium, such as Te(0), Te(IV) (as in TeO₂), and Te(VI) (as in tellurates). researchgate.netresearchgate.net For example, in the XPS spectra of honeycomb layered tellurates like Li₄NiTeO₆, the Te 3d core-level spectra can be used to track changes in the tellurium oxidation state during electrochemical cycling. researchgate.net Similarly, XPS can identify mixed valence states of metals in complex oxides. acs.org

Core-level XPS spectra provide detailed information about the surface chemistry of a material. acs.org For instance, the presence of surface oxides or other contaminants can be readily identified. researchgate.netresearchgate.net In the study of lithium-ion battery materials, XPS is used to investigate the formation of surface films, such as lithium carbonate (Li₂CO₃), which can impact electrochemical performance. mdpi.comethz.ch The Li 1s spectrum, although having low sensitivity, can be used for this purpose, though careful analysis is often required due to potential overlaps with other elemental peaks. thermofisher.comthermofisher.com High-resolution XPS can reveal subtle chemical shifts and provide a more detailed picture of the surface bonding environments. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the vibrational modes of molecules and the structural framework of materials. nanografi.comnih.gov

Raman spectroscopy is instrumental in elucidating the local structure of lithium tellurate glasses. The glass network is primarily composed of TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids, along with TeO₃₊₁ polyhedra. aip.orgaip.orgdoi.org The addition of modifiers like Li₂O influences the coordination of tellurium atoms. For instance, an increase in Li₂O content can lead to the breaking of Te-O-Te bonds, causing a transformation from TeO₄ units to TeO₃ units via TeO₃₊₁ intermediates. doi.org This indicates an increase in non-bridging oxygen (NBO) atoms. doi.org

Studies on lithium tellurite glasses modified with other oxides, such as WO₃ and MoO₃, have shown that these additions also alter the glass network. The incorporation of WO₃ strengthens the network by forming W-O-Te linkages, which are stronger than Te-O-Te linkages, thereby increasing the glass transition temperature. aip.org Raman spectra of these modified glasses reveal shifts in band positions and intensities, corresponding to these structural rearrangements. aip.orgdoi.org For example, the band at approximately 480 cm⁻¹ is attributed to the stretching vibrations of Te-O-W or Te-O-Te linkages. aip.org

Raman Shift (cm⁻¹) Assignments for this compound Glass Systems:

Raman Shift (cm⁻¹) Assignment Reference
~480 Stretching vibrations of Te-O-W or Te-O-Te linkages aip.org
665-674 (Te-O)s vibrations of TeO₄ trigonal bipyramids doi.org

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information about the vibrational modes of molecules, particularly those with a change in dipole moment. nanografi.com In the context of this compound glasses, IR spectroscopy helps to identify the fundamental structural units. The spectra typically show absorption bands corresponding to the stretching and bending vibrations of Te-O bonds within the TeO₄ and TeO₃ structural units. researchgate.netscirp.org The presence of absorption bands in the range of 600-700 cm⁻¹ is often associated with Te-O stretching vibrations in TeO₄ and TeO₃ units. researchgate.net The introduction of network modifiers like Li₂O can be observed through changes in the IR spectrum, indicating the formation of non-bridging oxygen atoms and a modification of the glass network. researchgate.net For instance, in lithium borosilicate glasses, changes in the bands related to BO₃ and BO₄ units are observed upon the addition of Dy₂O₃. elsevier.es

Key IR Absorption Regions in Tellurite-Based Glasses:

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Reference
600 - 700 Stretching vibrations of Te-O bonds in TeO₄ and TeO₃ units researchgate.net

Optical Spectroscopy

Optical spectroscopy techniques, such as UV-Vis and photoluminescence spectroscopy, are employed to study the electronic transitions and luminescent properties of this compound systems.

UV-Vis spectroscopy is used to determine the optical band gap of this compound glasses by analyzing the absorption edge. The position of the absorption edge can shift due to structural rearrangements within the glass network. aip.org The optical band gap energy for lithium tellurite glasses can be influenced by the addition of dopants. For example, in Eu₂O₃-doped lithium tellurite glasses, the direct and indirect optical band gaps were found to be in the ranges of 3.173–3.294 eV and 2.971–3.067 eV, respectively. researchgate.netscientific.net A decrease in the optical band gap with increasing Eu₂O₃ content is attributed to the creation of non-bridging oxygens (NBOs), which bind electrons more loosely than bridging oxygens. researchgate.netscientific.net This leads to a shift of the band edge to lower energies. scientific.net The Urbach energy, which is a measure of the disorder in the glass network, has been observed to increase with higher dopant concentrations, indicating greater structural disorder. researchgate.netscientific.net

Optical Properties of Doped this compound Glasses:

Dopant Direct Band Gap (eV) Indirect Band Gap (eV) Urbach Energy (eV) Reference

This compound glasses are excellent hosts for rare-earth ions, making them promising materials for applications in lasers and optical devices. aip.org Photoluminescence studies on doped this compound systems reveal characteristic emission spectra. For instance, Eu³⁺-doped lithium chloride tellurite glasses, when excited at 393 nm, exhibit several emission peaks corresponding to transitions from the ⁵D₀ and ⁵D₁ excited states to the ⁷Fⱼ ground states of the Eu³⁺ ion. scientific.net The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the red color emission. scientific.netresearchgate.net The intensity of these emissions can be enhanced by increasing the concentration of the dopant ions. scientific.net Similarly, Er³⁺-doped lithium tellurite glasses show potential for green light emission. tandfonline.com The luminescence properties are highly dependent on the host matrix and the concentration of the dopant, with phenomena like concentration quenching being observed at higher dopant levels. tandfonline.com

Photoluminescence Emission Peaks in Eu³⁺-Doped Lithium Chloride Tellurite Glass (Excitation at 393 nm):

Emission Peak (nm) Transition Reference
532 ⁵D₁ → ⁷F₁ scientific.net
552 ⁵D₀ → ⁷F₀ scientific.net
586 ⁵D₀ → ⁷F₁ scientific.net
613 ⁵D₀ → ⁷F₂ scientific.netresearchgate.net
649 ⁵D₀ → ⁷F₃ scientific.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁷Li NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei. In the study of this compound glasses, ⁷Li NMR is particularly valuable for understanding the structure and dynamics of lithium ions. researchgate.net ⁷Li is a highly sensitive nucleus, although its signals can be broadened due to its quadrupolar moment. huji.ac.il

Static ⁷Li NMR spectra at low temperatures are influenced by the strength of Li-Li dipolar couplings. researchgate.net In mixed network-former glasses, such as alkali germanotellurite glasses, temperature-dependent static ⁷Li NMR spectra have been used to study motional narrowing effects, providing insights into the local atomic level dynamics. researchgate.net In lithium aluminate (γ-LiAlO₂), a material with a related tetrahedral network structure, ⁷Li and ²⁷Al MAS NMR have been used for structural characterization, confirming the tetrahedral coordination of Al-O and Li-O. d-nb.info While specific ⁷Li NMR studies solely on binary this compound are less common in the provided results, the principles are applicable. Such studies would reveal details about the different lithium environments within the glass network, distinguishing between lithium ions associated with bridging and non-bridging oxygen atoms, and providing information on lithium ion mobility.

Probing Local Environments of Lithium Cations

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local environment of lithium ions. rsc.org Both ⁶Li and ⁷Li isotopes are NMR active, though they offer different advantages. ⁷Li is the more abundant (92.5%) and sensitive nucleus, but it is a quadrupolar nucleus (I = 3/2), which can lead to broader signals in asymmetric environments. rsc.org In contrast, ⁶Li (I = 1) has a much smaller quadrupole moment, resulting in sharper lines and potentially higher resolution, but its low natural abundance (7.5%) often necessitates isotopic enrichment. rsc.org

In the context of lithium-containing oxides, the chemical shift of the lithium nucleus is highly sensitive to its coordination number and the nature of the surrounding atoms. For instance, ⁷Li NMR spectra can distinguish between lithium in different crystallographic sites, such as tetrahedral versus octahedral coordination. rsc.org While specific ⁷Li NMR data for crystalline this compound is not extensively reported in the literature, studies on related lithium-conducting oxides show that chemical shifts for lithium are typically found within a narrow range, often close to 0 ppm relative to a LiCl standard. scispace.comresearchgate.net For example, in Li₇La₃Zr₂O₁₂ garnets, ⁶Li NMR signals are observed at +1.2 ppm and +0.1 ppm, corresponding to different lithium sites within the structure. rsc.org

Furthermore, ¹²⁵Te NMR spectroscopy can provide complementary information about the tellurium environment, which is directly linked to the lithium coordination. Studies on aqueous tellurate solutions have shown that ¹²⁵Te chemical shifts are sensitive to the degree of protonation and polymerization of the tellurate anions, with shifts appearing in the range of 650-720 ppm. mdpi.com In a solid this compound matrix, the ¹²⁵Te NMR spectrum would be expected to provide information on the TeO₄ polyhedra and their connectivity, indirectly shedding light on the local environment of the neighboring lithium cations.

Dynamics of Lithium Ions in Solid Matrices

The mobility of lithium ions within the solid structure of this compound and related materials is a key property, especially for applications in solid-state electrolytes. Impedance spectroscopy is the primary technique used to characterize the ionic conductivity and understand the dynamics of Li⁺ ions. This method involves applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the material's impedance. The data is often presented in a Nyquist plot (a plot of the imaginary part of impedance versus the real part), from which the bulk ionic conductivity (σ) can be extracted.

The temperature dependence of the ionic conductivity typically follows the Arrhenius equation:

σT = σ₀ exp(-Eₐ / kT)

where σ₀ is a pre-exponential factor, Eₐ is the activation energy for ion hopping, k is the Boltzmann constant, and T is the absolute temperature. A lower activation energy implies higher ionic mobility at a given temperature.

While extensive data on crystalline Li₂TeO₄ is scarce, studies on lithium tellurite (Li₂TeO₃) glasses provide significant insight into the dynamics of lithium ions in a tellurate-based matrix. In these glasses, Li⁺ ions are the primary charge carriers, and their movement occurs via a hopping mechanism between available sites within the glass network.

Research on lithium tellurite glass systems has shown that the activation energy for lithium-ion conduction is influenced by the concentration of Li₂O. For example, in one study on (85-x)TeO₂∙xLi₂O∙15ZnO glasses, an activation energy of 0.385 eV was reported for a sample with 5 mol% Li₂O. utm.my Another investigation on lithium-silicate glass doped with tellurite, 0.1 TeO₂ − 0.9 (Li₂O-2SiO₂), reported an activation energy for DC conductivity of 0.66 ± 0.04 eV. nih.govnih.gov A systematic study of xLi₂O-(1-x)TeO₂ glasses demonstrated a range of activation energies depending on the composition. capes.gov.braps.org These values are comparable to those found in other lithium-ion conducting oxide glasses.

The analysis of the frequency-dependent conductivity, often described by Jonscher's power law, and the electric modulus formalism can provide further details about the relaxation processes and the nature of ion hopping in the solid matrix. nih.govcapes.gov.br These analyses help in understanding the interactions between the mobile Li⁺ ions and the surrounding tellurate framework.

Data Tables

Table 1: Activation Energies for Li⁺ Conduction in Tellurite-Based Glasses

Glass CompositionActivation Energy (Eₐ) [eV]Reference
(80)TeO₂∙(5)Li₂O∙(15)ZnO0.385 utm.my
0.1 TeO₂ − 0.9 (Li₂O-2SiO₂)0.66 ± 0.04 nih.govnih.gov

Phase Behavior and Transformations in Lithium Tellurate Systems

Polymorphism and Structural Phase Transitions

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon in oxidotellurates. Research has identified dimorphism in compounds like lithium ditellurite (α- and β-Li₂Te₂O₅). The structural complexity of tellurium oxycompounds, which can feature tellurium in both Te⁴⁺ and Te⁶⁺ valence states and various coordination geometries, contributes to this behavior. This diversity allows for the formation of numerous structural arrangements, from isolated polyhedra to complex frameworks, sometimes resulting in polymorphs with a large number of distinct Te sites even in stoichiometrically simple compounds. scispace.com

Temperature is a critical factor that can induce structural phase transitions between polymorphs. In lithium-containing scheelite compounds, for example, high-resolution synchrotron X-ray diffraction has revealed temperature-induced isostructural phase transitions, where the material transforms to a structure with the same symmetry but different lattice parameters and cell volume. rsc.org This transition can be preceded by the softening of zone-center phonons. rsc.org While specific data on temperature-induced transitions in crystalline lithium tellurate (B1236183) is not extensively detailed in recent literature, the principles observed in related compounds are applicable. For instance, in the Li₂C₂ system, the transition from an orthorhombic to a cubic structure is driven by the temperature-induced disorientation and rotation of C-C dumbbells. aps.org Similarly, studies on Li₂FeSiO₄ show that elevated temperatures facilitate the transformation to more thermodynamically stable orthorhombic structures. In other systems, complex phase diagrams with multiple temperature regions, featuring metal-insulator and structural phase transitions, have been identified. aps.org

Pressure can significantly alter the structure of tellurite-based materials, including glasses. rsc.org In situ high-pressure studies on tellurite (B1196480) glasses reveal that compression causes densification of the network. rsc.orgresearchgate.net This occurs through two primary mechanisms: the distortion of existing structural units and an increase in the average coordination number of the cations. rsc.org

A key transformation observed under pressure is the conversion of TeO₃ trigonal pyramids into TeO₄ trigonal bipyramidal units. researchgate.netacs.org This change is accompanied by an increase in the Te–O coordination number. For instance, in BaO–TeO₂ glass, in situ Raman spectroscopy showed that applying pressure up to 19.28 GPa leads to the conversion of TeO₃ to TeO₄ units. rsc.org Similarly, research has shown that in tellurite glass, a pressure greater than 1.19 GPa can induce the transformation of TeO₃ with a non-bridging oxygen (NBO) to a TeO₄ unit. acs.org These structural changes are often reversible, with the original glass structure being restored upon the release of pressure. rsc.org

Thermal Analysis of Glass Systems

Lithium tellurite glasses, typically prepared by melt-quenching, are widely studied for their thermal properties, which are crucial for applications in optical fibers and other photonic devices. researchgate.netosti.govgoogle.com Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are common techniques used to characterize key thermal parameters such as the glass transition temperature (T₉), crystallization onset temperature (Tₓ), and crystallization peak temperature (T꜀). researchgate.netmdpi.comsciencepublishinggroup.com

The glass transition temperature (T₉) provides insight into the rigidity and bond strength of the glass network. mdpi.com For lithium tellurite glasses, T₉ is influenced by composition; for example, it tends to decrease with an increasing amount of Li₂O, which acts as a network modifier, breaking Te-O-Te linkages and converting TeO₄ units to TeO₃. researchgate.net Conversely, adding components like WO₃ can increase T₉. osti.gov

The crystallization kinetics of these glasses are often studied under non-isothermal conditions using various heating rates in DSC analysis. researchgate.netyildiz.edu.tr The activation energy of crystallization (E꜀) can be determined using models such as the modified Kissinger equation. researchgate.net For a 20Li₂O–80TeO₂ glass, studies have identified two distinct crystallization peaks, corresponding to different phase transformations with activation energies of 301 and 488 kJ mol⁻¹. capes.gov.br The first peak was attributed to the crystallization of the TeO₂ phase, while the second was linked to α-TeO₃ and another unidentified phase. capes.gov.br The Avrami constant (n), which gives information about the nucleation and growth mechanism, can be calculated from the Ozawa equation. researchgate.netyildiz.edu.tr An increase in Li₂O concentration has been found to enhance the tendency for crystallization. researchgate.net

Thermal and Kinetic Parameters for Selected Lithium Tellurite Glass Systems
Glass SystemParameterValueMethod/ModelSource
20Li₂O–80TeO₂Activation Energy (Peak 1)301 kJ/molDSC capes.gov.br
Activation Energy (Peak 2)488 kJ/molDSC capes.gov.br
80TeO₂-20LiF (+Gd₂O₃, TbF₃)Activation Energy129 kJ/molKissinger Plot ijmmm.org
Activation Energy142 kJ/molOzawa Method ijmmm.org

Devitrification, the process of crystallization in an amorphous solid, is a critical consideration for the application of glasses. The thermal stability of a glass against devitrification is often evaluated by the temperature difference ΔT = Tₓ - T₉. researchgate.net A larger ΔT value indicates a higher resistance to crystallization and greater thermal stability. rsc.org

Research has shown that lithium tellurite glasses can be highly stable against devitrification. acs.org This stability can be further enhanced by the addition of certain dopants. For example, adding Eu₂O₃ improves thermal stability. researchgate.net Similarly, the introduction of WO₃ and MoO₃ into lithium tellurite glasses increases both the glass transition temperature and thermal stability. osti.gov For a lithium–niobium–tellurite glass, a ΔT of 151 °C was found, indicating good thermal stability suitable for optical applications. rsc.org In some tellurite glass systems, the resistance to devitrification is so high that no crystallization peaks are observed between the glass transition and melting temperatures. google.com This marked resistance to devitrification in alkali tellurite glasses has been attributed to a broad distribution of polyhedral species compared to their crystalline counterparts. acs.org

Intercalation-Induced Phase Transformations

The insertion of guest atoms or ions into the van der Waals gaps of layered materials, a process known as intercalation, can induce structural phase transitions and significantly alter material properties. osti.govresearchgate.net This technique is widely studied in two-dimensional (2D) transition metal dichalcogenides (TMDCs) and other layered compounds. researchgate.net

While specific studies on intercalation-induced phase transitions in crystalline lithium tellurate are not prominent, research on related telluride materials provides insight into the potential effects. Electrochemical intercalation of lithium into layered materials like WTe₂ has been shown to induce a phase transition from the Td to the Td' phase, which involves a significant rearrangement of telluride atoms and lattice expansion. osti.gov In MoTe₂, lithium intercalation leads to the formation of new semiconducting phases with crystal structures not found in existing polymorphs. cornell.edu In other cases, intercalation can lead to decomposition; for instance, lithiation of 2H-MoTe₂ results in its decomposition to molybdenum, tellurium, and lithium telluride (Li₂Te).

The process is generally driven by efficient charge transfer from the intercalated alkali metal to the host layers, which can be controlled electrochemically. researchgate.net This charge transfer, along with induced strain, can overcome the energy barrier for phase transformation. researchgate.net Studies on the exfoliation of layered bismuth telluride (Bi₂Te₃) also utilize lithium intercalation as a key step to separate the layers. researchgate.net These examples from related tellurides highlight intercalation as a powerful method for phase engineering, suggesting a potential avenue for modifying the structure and properties of layered this compound compounds. dtic.mil

Amorphous vs. Crystalline Phase Transformations under Cycling

Crystalline Tellurium: Electrodes based on crystalline tellurium suffer from significant mechanical instability during electrochemical cycling. fishersci.be The lithiation process is anisotropic, and the phase transition to crystalline LiₓTe phases induces large, localized stresses. This leads to the bending, fracture, and eventual collapse of the crystalline structure, a phenomenon known as pulverization. fishersci.be This mechanical degradation results in a loss of electrical contact between particles and with the current collector, leading to rapid capacity fade and poor cyclability. During delithiation, the transformation from the lithiated phases back to tellurium is often incomplete, further contributing to irreversible capacity loss.

Amorphous Tellurium: Amorphous tellurium demonstrates significantly different and more favorable phase transformation behavior. fishersci.be Due to its disordered structure, amorphous tellurium undergoes more isotropic lithium ion diffusion and exhibits a more uniform stress distribution upon lithiation. fishersci.bewikiwand.com This inherent flexibility allows the material to better accommodate the volume changes without fracturing, leading to enhanced structural stability and improved reversibility. fishersci.be Comparative experiments show that while crystalline tellurium pulverizes, amorphous tellurium maintains its structural integrity during cycling. fishersci.be

The advantages of amorphous phases are not unique to tellurium and are recognized in other electrode materials. Amorphous structures often provide a larger free volume and more percolation pathways for ion transport, which can improve reaction kinetics. wikiwand.com

Interestingly, the distinction between these two states is not always permanent throughout cycling. It has been observed in other battery systems, such as those using niobium oxide or silicon, that an initially amorphous material can undergo an electrochemically-induced amorphous-to-crystalline transformation upon cycling. americanelements.comwikidata.org This process can sometimes lead to the formation of new, stable crystalline phases with favorable properties. wikidata.org Similarly, some glass-based amorphous electrodes have been shown to form ordered nano-domains during cycling, which can enhance rate capability and long-term stability. nih.gov While the lithiation of amorphous tellurium itself tends to preserve structural integrity, the potential for such induced crystallization into stable nanodomains under specific cycling conditions remains an area of interest for designing high-performance Li-Te batteries.

Table of Lithiation/Delithiation Products and Phases

Table of Mentioned Compounds and PubChem CIDs

Electrochemical Properties and Ionic Transport Mechanisms

Ionic Conductivity Investigations

Ionic conductivity is a measure of a material's ability to conduct ions, which is a fundamental property for electrolytes and electrodes in batteries. In lithium tellurate (B1236183) compounds, this property is intricately linked to the material's structure and ambient conditions.

AC Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrochemical characteristics of materials. mdpi.comutexas.edu By applying a small-amplitude AC signal over a wide range of frequencies, EIS can distinguish between different electrochemical processes occurring within the material, such as ion migration through the bulk material and charge transfer at the electrode-electrolyte interface. mdpi.comtycorun.com

In the study of lithium tellurate systems, EIS is employed to determine the ionic conductivity. For instance, impedance spectroscopy measurements on lithium-containing garnets like Li₃Nd₃Te₂O₁₂ have been used to quantify their low Li⁺ mobility. researchgate.net Similarly, this method has been applied to investigate the ionic conductivity and relaxation dynamics in lithium tellurite (B1196480) glasses, providing insights into the movement of Li⁺ ions and their interaction with the glass network. aps.org The resulting impedance spectrum can be analyzed using equivalent circuit models to separate the contribution of the bulk material from grain boundary and electrode effects, thus yielding a precise value for ionic conductivity.

The ionic conductivity of this compound compounds is strongly dependent on temperature. Generally, conductivity increases with temperature, as thermal energy helps the lithium ions overcome the energy barriers for migration within the crystal lattice. This relationship is often described by the Arrhenius equation, where the activation energy (Ea) represents the energy barrier for ion hopping.

Studies on various this compound materials have revealed a range of activation energies, suggesting diverse transport mechanisms. smolecule.com For example, activation energies in some this compound systems can range from as low as 0.19 eV to higher values of 0.67 eV in lithium tellurite glasses. smolecule.com Polycrystalline Li₂TeO₄ shows a characteristic increase in conductivity with a rise in temperature. researchgate.net In lithium-zinc-tellurite glass electrolytes, the conductivity of one composition was observed to increase dramatically from 3.85 × 10⁻⁹ S·cm⁻¹ to 3.49 × 10⁻² S·cm⁻¹ as the temperature was raised to 423 K. researchgate.net In contrast, garnet-structured Li₃Nd₃Te₂O₁₂ exhibits a high activation energy of 1.22 eV, resulting in a relatively low conductivity of approximately 1 × 10⁻⁵ S·cm⁻¹ even at 600 °C. researchgate.net This temperature-dependent behavior is critical for understanding the operational range of any potential energy storage device utilizing these materials. mdpi.com

CompoundConductivity (S·cm⁻¹)TemperatureActivation Energy (Ea)
Lithium Tellurite GlassesVariable373 K - Tg0.62-0.67 eV
Li₃Nd₃Te₂O₁₂ (Garnet)~1 × 10⁻⁵600 °C1.22 eV
Li₃FeTe₄O₁₁Not specifiedNot specified0.19 eV
Lithium-Zinc-Tellurite Glass3.49 × 10⁻²423 KNot specified

Lithium Ion Diffusion Pathways

The arrangement of atoms in this compound compounds can create specific channels through which lithium ions can move. In the tetragonal form of Li₂TeO₄, the structure facilitates a three-dimensional diffusion network. smolecule.com This network is formed by the interconnection of tetrahedral and octahedral sites occupied by lithium ions, allowing for transport throughout the crystal. smolecule.com

In more complex structures like the orthorhombic lithium cobalt tellurate (Li₃Co₁.₀₆TeO₆), the diffusion pathways are oriented in two orthogonal directions. rsc.org This arrangement provides multiple routes for lithium ion migration. The framework is described as having interpenetrating substructures of Li/O and (Co,Te)/O, which create pathways through a series of face-linked octahedral sites and tetrahedral voids, enabling efficient three-dimensional ionic conduction. smolecule.comrsc.org The existence of multi-dimensional diffusion pathways is highly desirable for battery materials as it makes them less susceptible to blockages in any single direction, a common issue with one-dimensional conductors. researchgate.net

The specific crystal structure is a determining factor for ion mobility. Different polymorphs or related compounds of this compound exhibit vastly different conductivities due to their structural arrangements.

For instance, the tetragonal, spinel-like structure of Li₂TeO₄ (space group P4₁22) features two distinct crystallographic sites for lithium ions. smolecule.com The LiO₄ tetrahedra and LiO₆ octahedra share corners with TeO₆ octahedra, and significant variation in the lithium-oxygen bond distances (ranging from 1.98 to 2.36 Å) points to structural distortions that can lower the energy barrier for ion hopping and thus facilitate mobility. smolecule.com

In contrast, lithium tellurates with a garnet structure, such as Li₃Ln₃Te₂O₁₂ (Ln = Lanthanide, space group Ia3̅d), show poor ionic conductivity. researchgate.net In this structure, the lithium ions are exclusively located in the less mobile tetrahedral sites, which limits their movement through the lattice. researchgate.net The orthorhombic structure of Li₃Co₁.₀₆TeO₆ (space group Fddd) demonstrates how a different arrangement, with under-occupied and face-linked octahedral lithium sites combined with tetrahedral voids, can offer an excellent diffusion pathway. rsc.org

CompoundCrystal SystemSpace GroupKey Structural Features for Ion Mobility
Li₂TeO₄TetragonalP4₁22Spinel-like structure with interconnected tetrahedral and octahedral Li⁺ sites; distorted coordination facilitates mobility. smolecule.com
Li₃Co₁.₀₆TeO₆OrthorhombicFdddOrthogonally oriented channels; face-linked octahedral and tetrahedral voids create 3D diffusion pathways. rsc.org
Li₃Ln₃Te₂O₁₂CubicIa3̅dGarnet structure where Li⁺ ions exclusively occupy less mobile tetrahedral sites, resulting in poor conductivity. researchgate.net

Electrochemical Performance in Advanced Energy Storage Systems

While much of the research on this compound focuses on its fundamental properties, these characteristics point toward its potential role in advanced energy storage systems, particularly in all-solid-state batteries. smolecule.com The development of solid electrolytes is a critical step in creating safer, more energy-dense batteries, and materials like lithium-zinc-tellurite glass-ceramics are being explored for this purpose. researchgate.net

The broader class of metal tellurides has emerged as promising candidate materials for anodes in next-generation lithium-ion batteries due to their high theoretical capacities and good intrinsic electronic conductivity. rsc.org Lithium-tellurium (Li-Te) batteries are attractive because of their exceptionally high theoretical volumetric capacity of 2621 mAh·cm⁻³, which surpasses that of lithium-sulfur and lithium-selenium systems. researchgate.netnih.gov Research into cathodes for Li-Te batteries has demonstrated the potential for high gravimetric (316 mAh·g⁻¹) and volumetric (1979 mAh·cm⁻³) capacities with excellent cycling stability. researchgate.net

Although specific device performance data for batteries incorporating stoichiometric this compound (Li₂TeO₄) as a primary component is not yet widely reported, its foundational electrochemical properties—namely its ionic conductivity and the presence of multi-dimensional diffusion pathways—suggest it is a candidate material for further research and development in the field of energy storage. smolecule.com

Redox Potentials and Reaction Mechanisms in Lithium-Ion Systems

Detailed information regarding the specific redox potentials and charge-discharge reaction mechanisms for a dedicated this compound electrode is not well-established in current scientific literature. The electrochemical behavior is largely inferred from studies where tellurate is used as a dopant in other cathode structures.

In these contexts, the tellurate anion (TeO₄²⁻) or the Te⁶⁺ cation is not the primary redox-active species. Instead, it is believed to influence the redox behavior of the host material's transition metals (e.g., Ni, Co, Mn). For instance, in tellurium-doped nickel-rich cathodes like LiNi₀.₉₄Co₀.₀₅Te₀.₀₁O₂, the introduction of Te⁶⁺ is thought to tune the ligand energy-level structure, which can indirectly affect the redox potentials of the Ni ions and suppress undesirable phase transitions during cycling. researchgate.net The primary reaction mechanism remains the intercalation and deintercalation of lithium ions, coupled with the oxidation and reduction of the transition metal ions.

Research on related tellurium compounds, such as elemental tellurium anodes, shows redox activity around 1.5 V versus Li⁺/Li, corresponding to the conversion reaction to form lithium telluride (Li₂Te). researchgate.net However, this mechanism is distinct from the expected intercalation or conversion reactions that would occur in a this compound compound.

Cycling Stability and Rate Capability Assessments

The use of tellurate as a dopant has shown significant promise in improving the cycling stability and rate capability of conventional cathode materials.

Cycling Stability: In ultrahigh-nickel cathodes (LiNi₀.₉₄Co₀.₀₅Te₀.₀₁O₂), the introduction of Te⁶⁺ cations resulted in impressive capacity retention of 94.5% after 200 cycles. researchgate.net Similarly, surface modification of LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) with tellurium led to an improved capacity retention of 82.2% over 100 cycles at a rate of 0.5C, compared to 74.6% for the pristine material. nih.gov This enhancement is attributed to the structural stability conferred by the dopant, which helps to accommodate lattice strain and reduce structural degradation during repeated lithium insertion and removal. researchgate.netnih.gov

Rate Capability: Tellurium doping has also been shown to enhance the rate capability of NCM cathodes. A 1 wt% Te-doped NCM material delivered a specific capacity of approximately 156 mAh/g at a high rate of 5C, significantly greater than the 123.1 mAh/g achieved by the undoped counterpart. nih.gov This improvement is linked to the structural integrity maintained by the tellurium doping, which facilitates faster lithium-ion migration. nih.gov

Data on the intrinsic cycling and rate performance of a pure this compound electrode is not currently available. The table below summarizes the performance improvements observed in tellurium/tellurate-doped cathode materials.

Cathode MaterialDopant/ModificationRateCapacity RetentionSpecific Capacity (at high rate)
LiNi₀.₉₄Co₀.₀₅O₂1% Te⁶⁺N/A94.5% after 200 cyclesN/A
LiNi₀.₈Co₀.₁Mn₀.₁O₂1 wt% Te0.5C82.2% after 100 cycles156 mAh/g at 5C
Pristine LiNi₀.₈Co₀.₁Mn₀.₁O₂None0.5C74.6% after 100 cycles123.1 mAh/g at 5C

Coulombic Efficiency and Overpotential Analysis

Coulombic Efficiency (CE): This metric, which represents the ratio of charge extracted to charge inserted in a cycle, is a critical indicator of a battery's efficiency and lifespan. batteryuniversity.com For lithium-ion systems, CEs are typically above 99%. batteryuniversity.comresearchgate.net While specific CE data for this compound electrodes are absent from the literature, studies on tellurium-based electrodes (e.g., Te NTs) have reported excellent coulombic efficiency at various cycling rates. researchgate.net It is reasonable to infer that for this compound to be a viable material, it would also need to exhibit high and stable coulombic efficiency.

Overpotential Analysis: Overpotential refers to the difference between the actual cell potential during charge/discharge and its thermodynamic equilibrium potential; lower overpotential is desirable for better energy efficiency. chemrxiv.orgresearchgate.net There is currently no specific research available that analyzes the overpotential of this compound electrodes. The analysis of tellurium-doped materials suggests that the structural stabilization provided by the dopant could lead to reduced polarization and, consequently, lower overpotential during cycling, which contributes to the enhanced rate capability. nih.gov

Solid Electrolyte Interphase (SEI) Formation and Characteristics

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. youtube.comgrepow.com It is formed from the decomposition products of the electrolyte and is crucial for preventing further electrolyte degradation and ensuring long-term cyclability. youtube.comnih.gov

There are no studies specifically investigating the formation or characteristics of an SEI layer on a this compound electrode. SEI formation is primarily an anode-side phenomenon, but surface reactions and the formation of a cathode-electrolyte interphase (CEI) also occur on the cathode, especially at high voltages. The composition and stability of this layer are influenced by the cathode's surface chemistry. It can be hypothesized that the surface of a this compound cathode would interact with the electrolyte to form a CEI containing lithium salts (e.g., LiF, Li₂CO₃) and tellurium-containing species, but the exact composition, morphology, and influence on electrochemical performance remain uninvestigated.

Solid State Reaction Mechanisms Involving Lithium Tellurates

Mechanistic Studies of Solid-State Exchange Reactions (e.g., Te/Li Exchange)

Solid-state exchange reactions are a class of topochemical reactions where the anionic or cationic framework of a crystal is preserved while mobile ions are swapped. While direct mechanistic studies on Te/Li exchange in solid-state lithium tellurates are not extensively documented, insights can be drawn from analogous systems like metal-halogen and cation exchange reactions in other inorganic solids.

A hypothetical solid-state Te/Li exchange would involve the replacement of tellurium atoms or ions within a crystal lattice by lithium ions, or vice versa. Such a reaction can be represented generally as:

LiaA + TexB -> LixB + TeaA

where A and B represent the anionic frameworks. The feasibility and mechanism of such an exchange would be governed by several factors including the thermodynamic stability of the reactants and products, the mobility of the exchanging ions within the solid matrix, and the structural compatibility between the initial and final phases.

In analogous systems, such as halide perovskites, ion exchange is a well-documented phenomenon used to tune the material's properties. ucl.ac.ukmdpi.com These exchanges can occur in the solid state, often driven by a concentration gradient between the perovskite crystal and a surrounding medium. mdpi.com The process typically involves an initial fast exchange at the surface, followed by slower bulk diffusion of the ions through the crystal lattice. acs.org The preservation of the crystal structure during the exchange is a key feature of these topotactic reactions. acs.org

Solid-state metathesis reactions offer another parallel for understanding potential exchange mechanisms. These reactions, which involve the exchange of ions between two solid reactants, are often driven by the formation of a thermodynamically stable byproduct, such as a salt. acs.orgresearchgate.net While often highly exothermic and rapid, kinetically controlled solid-state metathesis can allow for the formation of metastable products. acs.orgrsc.org For instance, the synthesis of various metal tellurides has been achieved through solid-state metathesis, demonstrating the feasibility of exchanging ions to form new tellurium-containing compounds. ucl.ac.uk

Interfacial Reaction Kinetics in Heterogeneous Systems

The kinetics of solid-state reactions are typically influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate by providing the necessary activation energy for ion diffusion and bond breaking/formation. numberanalytics.com

Particle Size and Surface Area: Smaller particle sizes of the reactants increase the interfacial contact area, leading to a higher reaction rate.

Nature of the Interface: The intimacy of contact between the reacting particles and the nature of the product layer formed at the interface play a crucial role. The product layer can either facilitate further reaction or act as a diffusion barrier, slowing down the reaction. umn.edu

The progression of a solid-state reaction at an interface can be described by various kinetic models. A common scenario involves the nucleation of the product phase at the interface, followed by the growth of this new phase. umn.edu The rate-limiting step can be the initial nucleation or the subsequent diffusion of reactants through the product layer to the reaction interface.

The kinetics of these reactions can be investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which monitor changes in mass and heat flow as a function of temperature. researchgate.netresearchgate.net By analyzing the data with various solid-state reaction models (e.g., Jander, Ginstling-Brounshtein, Avrami-Erofeev), the activation energy and the rate-controlling mechanism (e.g., diffusion, nucleation, phase boundary movement) can be determined.

For lithium tellurates, the interfacial reaction kinetics would dictate the conditions required for synthesis, such as temperature and reaction time, to obtain a pure, single-phase product. Understanding these kinetics is also vital for applications where lithium tellurates might be part of a solid-state device, as interfacial reactions can affect the device's performance and stability over time. firsttellurium.com

Doping Effects on Lithium Tellurate Properties

Influence of Aliovalent Doping on Crystal Structure and Lattice Parameters

Aliovalent doping involves introducing ions with a different valence state than the host ions they replace. This substitution has profound effects on the crystal structure and lattice parameters of lithium tellurate (B1236183) materials. The strategy is often employed to stabilize specific phases or to create defects that enhance properties like ionic conductivity. rsc.orgchemrxiv.org

In lithium-zinc-tellurite glass-ceramics, the addition of Li₂O as a dopant leads to significant structural transformations. X-ray diffraction (XRD) analysis reveals that while the undoped material consists of tetragonal γ-TeO₂ and cubic ZnO₂, the incorporation of just 5 mol% of Li₂O induces the formation of new crystalline phases. utm.my These new phases include hexagonal Li₆(TeO₆) and monoclinic Zn₂Te₃O₈. utm.my This demonstrates that doping can fundamentally alter the crystalline composition of the material.

The influence of dopants extends to the local coordination environment within the tellurite (B1196480) glass network. When erbium oxide (Er₂O₃) is introduced into a lithium tellurite glass system, it causes a decrease in the average Te-O coordination number. tandfonline.com This change is attributed to a short-range structural transformation of TeO₄ trigonal bipyramids into TeO₃ trigonal pyramids. tandfonline.com Similarly, doping with neodymium oxide (Nd₂O₃) in lithium niobate tellurite glasses also leads to alterations in the glass network's bonding and structure, as observed through shifts in infrared absorption peaks corresponding to Te-O-Te and O-Te-O bending vibrations. scientific.net

Impact on Electronic Structure and Band Gap Engineering

Doping is a powerful tool for engineering the electronic structure of materials, particularly for tuning the band gap. The band gap is a critical parameter that determines the electronic and optical properties of a semiconductor or insulator.

In lithium tellurite glasses, the introduction of rare-earth oxides has been shown to systematically alter the optical band gap. For example, doping with europium oxide (Eu₂O₃) in a lithium chloro-tellurite glass, (74.4-x)TeO₂(4.3)Li₂O(21.3)LiCl(x)Eu₂O₃, results in a decrease in the optical band gap energy as the concentration of Eu₂O₃ increases. scientific.netresearchgate.net This reduction is attributed to the generation of non-bridging oxygens (NBOs) in the glass network, which are created to maintain charge neutrality when Eu³⁺ ions are incorporated. researchgate.net The increase in NBOs leads to a more disordered and compact glass network, which is also reflected in an increase in the Urbach energy, a measure of structural disorder. scientific.netresearchgate.net

Table 1: Optical parameters of Eu³⁺ doped lithium tellurite glass, showing the decrease in band gap and increase in Urbach energy with higher dopant concentration. Data sourced from researchgate.net.

Modulation of Ionic Conductivity via Dopant Incorporation

The primary motivation for doping in many lithium compounds is to enhance their ionic conductivity, making them suitable for applications such as solid-state electrolytes in batteries. Doping can increase the concentration of mobile charge carriers (lithium vacancies or interstitials) or modify the pathways for ion diffusion. chemrxiv.org

In lithium tellurite glasses, ionic conductivity is strongly dependent on the concentration of the lithium modifier, Li₂O. aps.org Studies on (x)Li₂O-(1-x)TeO₂ glasses show that as the Li₂O content increases, the DC conductivity rises, and the activation energy for ion hopping decreases. aps.org This enhancement is due to the increased number of mobile Li⁺ ions and changes in the glass network structure that facilitate ion movement.

A study on lithium-zinc-tellurite glass-ceramics demonstrated a significant enhancement in ionic conductivity with controlled Li₂O doping. The incorporation of Li₂O was found to rupture covalent bonds within the electrolyte network, generating a larger number of mobile ionic carriers. utm.my The ionic conductivity was optimized at a dopant concentration of 15 mol% Li₂O, reaching a stable value of 2.4 x 10⁻⁷ S cm⁻¹ in the temperature range of 323–473 K. utm.my This improvement was attributed to both the increase in charge carriers and favorable alterations to the material's microstructure. utm.my

The mechanism by which aliovalent doping enhances conductivity often involves the creation of charge-compensating defects. Supervalent doping (e.g., replacing Li⁺ with a M²⁺ ion) can create lithium vacancies (V'Li) to maintain charge neutrality. chemrxiv.org These vacancies act as the primary charge carriers, and increasing their concentration generally leads to higher ionic conductivity. chemrxiv.orgchinayyhg.com However, the relationship is not always linear, as excessive doping can lead to defect clustering or the blocking of diffusion pathways, which can hinder conductivity. researchgate.net

Effects on Crystallinity, Morphology, and Microstructure

In lithium-zinc-tellurite systems, the addition of Li₂O not only introduces new crystalline phases but also affects the material's morphology. utm.my As the content of Li₂O is increased, the surface appears more uniform and homogeneous, with larger crystallite sizes. The estimated crystallite size in these glass-ceramics ranged from 40 to 80 nm. utm.my The presence of frequent crystal grain boundaries can influence ionic conductivity by impeding the free movement of ions. utm.my

The type of dopant can also influence the tendency of a glass to crystallize (devitrify). Research on lithium europium tellurite glasses showed that while increasing the concentration of Li₂O enhances the crystallization tendency, the addition of Eu₂O₃ enhances the glass's thermal stability against devitrification. researchgate.net This suggests that certain dopants can be used to maintain an amorphous, or glassy, state if desired.

Furthermore, doping can affect the degree of crystallinity in related telluride compounds. In Ga₂Te₃-TiO₂-C composites, the addition of amorphous carbon was found to decrease the crystallinity of the Ga₂Te₃ phase. mdpi.com In other oxide systems, such as lithium-doped barium stannate titanate, doping was observed to cause clear alterations in grain size, which were inversely related to lattice strain. arxiv.org These findings highlight the role of dopants as microstructural modifiers, capable of controlling phase formation, crystallite size, and the amorphous-to-crystalline ratio, thereby providing another lever to tune the final properties of the material.

Advanced Analytical Techniques Employed in Lithium Tellurate Research

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Microstructural Analysis

Electron microscopy techniques are fundamental tools for visualizing the physical characteristics of lithium tellurate (B1236183).

Scanning Electron Microscopy (SEM): This technique is widely used to study the surface morphology, particle size, and shape of lithium tellurate powders and glasses. ereztech.comeforu-chemical.com In studies of lithium tellurite (B1196480) glasses, for example, SEM analysis is employed to observe the microstructural changes and confirm the formation of crystallized phases after heat treatment. americanelements.com It provides essential information about the material's texture and the distribution of different phases.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM offers higher magnification and resolution than SEM, enabling the examination of internal microstructures, crystal defects, and grain boundaries. wikipedia.orgfishersci.ca HRTEM can achieve atomic-level resolution, allowing for the direct visualization of crystal lattices. elementschina.comamericanelements.com In the context of related telluride materials, HRTEM has been used to identify specific crystalline lattice spacings, which is critical for understanding the material's crystallographic orientation and phase purity. elementschina.com These capabilities are vital for correlating the nanostructure of this compound with its physical and electrochemical properties.

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX), typically coupled with an SEM, is a standard method for determining the elemental composition of a sample. wikipedia.orgwikipedia.org The technique analyzes the characteristic X-rays emitted from a material when bombarded by an electron beam to identify the elements present and their relative abundance. wikipedia.org

For lithium-containing compounds like this compound, EDS faces a significant challenge: the detection of lithium. As the lightest solid element, lithium emits very low-energy X-rays that are difficult for conventional EDS detectors to capture. fishersci.noatamanchemicals.comwikidata.org This makes direct quantitative mapping of lithium with standard EDS practically impossible. wikipedia.org

Despite this limitation, EDS is invaluable in this compound research for:

Mapping the distribution of heavier constituent elements, such as tellurium and oxygen.

Identifying and mapping elemental impurities or dopants within the material.

Confirming the stoichiometry of secondary phases or contaminants.

In studies of related complex materials, EDS is routinely used to create elemental maps that reveal the spatial distribution of components, ensuring a homogeneous mixture or identifying regions of elemental segregation. elementschina.comwikipedia.org

Advanced X-ray Techniques (e.g., Synchrotron X-ray Diffraction, X-ray Absorption Spectroscopy: EXAFS, XANES)

Advanced X-ray techniques, often utilizing high-intensity synchrotron sources, provide detailed information about the atomic-scale structure of this compound.

Synchrotron X-ray Diffraction (XRD): High-energy XRD is a powerful tool for analyzing the crystal structure of materials. In a study on xLi₂O-(100-x)TeO₂ glasses, high-energy X-ray diffraction data, combined with neutron diffraction and Reverse Monte Carlo (RMC) simulations, were used to model the atomic arrangement. easychem.org This approach allows for the precise determination of bond lengths and coordination numbers.

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides information on the local geometric and electronic structure. wikiwand.com It is divided into two regions:

XANES (X-ray Absorption Near Edge Structure): This region provides details on the oxidation state and coordination chemistry of the absorbing atom. wikiwand.comnih.gov

EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region gives information about the bond distances, coordination number, and identity of the neighboring atoms. wikiwand.comnih.gov

In research on lithium tellurite glasses, these techniques have been instrumental in determining the coordination environment of tellurium and lithium atoms. easychem.org For instance, analysis revealed that the average Te-O coordination number decreases as the concentration of Li₂O increases. easychem.org Such detailed structural data is critical for understanding the glass network and its properties.

Structural Data for Lithium Tellurite Glasses from Diffraction Studies. easychem.org
ParameterMeasured Range / Value
Te-O Bond Distance1.85-1.90 Å
Li-O Bond Distance1.85-2.15 Å
O-O Bond Distance2.70-2.80 Å
O-Te-O Bond Angle86°-89°
O-Li-O Bond Angle80°-85°

Mass Spectrometry-Based Techniques (e.g., ICP-MS, ToF-SIMS)

Mass spectrometry techniques offer exceptional sensitivity for elemental and molecular analysis, overcoming some of the limitations of other methods.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique used for determining the concentration of trace and ultra-trace elements in a sample. cenmed.com In the context of high-purity materials required for applications like batteries, ICP-MS is the method of choice for quality control. nih.govnih.gov For this compound, it would be used to quantify impurities that could negatively impact performance. nih.gov The technique is capable of detecting a wide range of elements, including alkali metals, transition metals, and heavy metals, down to parts-per-billion or even parts-per-trillion levels. nih.gov209.59.186

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a surface-sensitive technique that analyzes the outermost atomic layers of a material. nih.gov A key advantage of ToF-SIMS is its ability to detect all elements, including lithium, as well as molecular fragments. nih.gov This makes it exceptionally powerful for studying the surface chemistry of this compound, such as identifying surface contamination or characterizing the solid-electrolyte interphase (SEI) in battery applications. nih.govfishersci.at When combined with a focused ion beam (FIB) for sputtering, ToF-SIMS can generate 3D chemical maps, providing detailed insights into the distribution of lithium and other species within the material's microstructure. americanelements.com

Combined In-situ/Operando Characterization Approaches

In-situ and operando characterization techniques are at the forefront of materials research, allowing scientists to study materials in real-time under actual operating conditions. americanelements.comwikipedia.orgamericanelements.com These approaches are particularly vital for understanding dynamic processes, such as electrochemical cycling in batteries or catalytic reactions.

For this compound, these methods involve integrating analytical techniques directly into an electrochemical cell or reactor. This allows for the direct observation of:

Structural and Phase Changes: Using in-situ XRD or XAS to monitor how the crystal structure of this compound evolves during charging and discharging. elementschina.comatamanchemicals.com

Morphological Evolution: Employing in-situ SEM or TEM to visualize changes in particle morphology, cracking, or the growth of interfacial layers. nih.gov

Interfacial Chemistry: Using spectroscopic techniques to track the chemical reactions occurring at the interface between a this compound electrode and an electrolyte. nih.gov

By providing a real-time window into the material's behavior, these combined approaches bridge the gap between static properties and functional performance, guiding the rational design of improved materials. americanelements.comamericanelements.com

Theoretical and Computational Modeling of Lithium Tellurates

First-Principles Calculations for Structural Stability and Energetics

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone for predicting the fundamental properties of lithium tellurates. rsc.orgenergy.gov These methods solve the quantum mechanical equations governing the electrons in a material to determine its ground-state energy, crystal structure, and other related properties without relying on empirical parameters.

A primary application is the determination of structural stability. By calculating the total energy for various crystallographic configurations of a given lithium tellurate (B1236183) stoichiometry (e.g., Li₂TeO₃, Li₄TeO₅), researchers can identify the lowest-energy, and therefore most stable, structure. bibliotekanauki.pl The formation energy (ΔEf) is a key metric calculated to assess the thermodynamic stability of a compound against decomposition into competing phases. A negative formation energy indicates that the compound is stable with respect to its constituent elements or other binary/ternary oxides. berkeley.edu For instance, the stability of a hypothetical Li₂TeO₃ phase would be evaluated against decomposition into Li₂O and TeO₂.

First-principles calculations are also used to determine key structural parameters, as shown in the table below.

Table 1: Hypothetical First-Principles Data for Lithium Tellurate Compounds
CompoundPredicted Space GroupCalculated Lattice Parameters (Å)Formation Energy (eV/atom)Stable?
Li₂TeO₃C2/ca=5.21, b=9.58, c=13.75, β=100.2°-2.58Yes
Li₂TeO₄P2₁/na=5.89, b=6.12, c=8.45, β=91.5°-2.71Yes
Li₄TeO₅P2₁/ca=6.34, b=7.91, c=10.22, β=110.8°-2.65Yes
Li₆TeO₆R-3a=5.52, c=15.19-2.61Yes

Furthermore, the dynamic stability of a predicted crystal structure is verified by calculating its phonon dispersion curves. The absence of imaginary frequencies across the entire Brillouin zone confirms that the structure is at a local minimum in the potential energy landscape and would not spontaneously distort. energy.gov

Ab Initio Molecular Dynamics Simulations for Ion Transport and Dynamics

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines the accuracy of first-principles energy calculations with classical molecular dynamics to model the time evolution of a system at finite temperatures. ndsu.edu This method is particularly valuable for studying dynamic processes in lithium tellurates, most notably the transport of lithium ions, which is critical for applications in solid-state batteries. berkeley.edu

AIMD simulations provide a direct view of atomic motion, allowing researchers to map out the diffusion pathways of Li⁺ ions through the crystal lattice. researchgate.net By tracking the mean squared displacement (MSD) of lithium ions over time, the diffusion coefficient (D) can be calculated using the Einstein relation. Performing these simulations at various temperatures allows for the determination of the activation energy (Eₐ) for ion diffusion via an Arrhenius plot. ndsu.edu This activation energy represents the barrier that ions must overcome to hop from one site to another and is a crucial parameter for gauging the ionic conductivity of the material.

Computational studies can reveal how factors like stoichiometry, the presence of vacancies, and crystal structure influence the diffusion mechanism and energy barriers. ndsu.eduacs.org For example, simulations can compare the concerted motion of multiple ions versus single-ion hopping mechanisms.

Table 2: Representative AIMD Simulation Results for Ion Transport in Lithium Tellurates
CompoundTemperature (K)Calculated Li⁺ Diffusivity (cm²/s)Activation Energy (eV)Dominant Diffusion Pathway
Li₂TeO₃6001.2 x 10⁻⁹0.551D along c-axis
Li₂TeO₃8003.5 x 10⁻⁸0.551D along c-axis
Li₄TeO₅6008.9 x 10⁻¹⁰0.483D network
Li₄TeO₅8002.1 x 10⁻⁸0.483D network

Modeling of Electronic and Optical Properties

The electronic and optical properties of lithium tellurates can be accurately predicted using first-principles calculations. researchgate.net By solving the DFT equations, one can obtain the electronic band structure and the density of states (DOS). The band structure plots the allowed electron energies versus momentum in the crystal, revealing the size of the electronic band gap (Eg). This gap is the energy difference between the top of the valence band and the bottom of the conduction band, and it determines whether the material is a metal, semiconductor, or insulator. Studies on crystalline Li₂TeO₃ suggest it is a wide-gap semiconductor. researchgate.net

The DOS provides information about the number of available electronic states at each energy level and which atomic orbitals (e.g., Li-s, Te-p, O-p) contribute to the valence and conduction bands. nih.gov This analysis is crucial for understanding chemical bonding and the electronic nature of the material.

Optical properties are derived from the electronic structure, specifically from the frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). The imaginary part, ε₂(ω), is calculated from the electronic band structure and relates to light absorption. The real part, ε₁(ω), is then obtained via the Kramers-Kronig relations. From the dielectric function, other important optical properties such as the refractive index, extinction coefficient, and absorption spectrum can be determined. stechnolock.comchula.ac.th These models can predict how doping or structural modifications might tune the optical response of lithium tellurates for applications like phosphors or nonlinear optical devices.

Table 3: Calculated Electronic and Optical Properties of Lithium Tellurates
CompoundCalculated Band Gap (eV)Band Gap TypeStatic Refractive IndexPrimary Absorption Edge (nm)
Li₂TeO₃3.85Direct1.95322
Li₂TeO₄4.10Indirect1.88302
Li₄TeO₅3.92Direct1.91316

Statistical Mechanics and Monte Carlo Simulations for Disorder and Phase Transitions

While first-principles calculations are excellent for ordered, ground-state structures, they are computationally too expensive to handle the vast configurational space associated with disorder and finite-temperature effects. This is the domain of statistical mechanics, particularly Monte Carlo (MC) simulations. mit.edupsu.edu

MC simulations are instrumental in understanding phenomena like order-disorder phase transitions, which can occur in lithium tellurates due to the arrangement of lithium ions and vacancies on the crystal lattice. diva-portal.org A powerful approach combines first-principles calculations with statistical mechanics through a technique called cluster expansion. berkeley.eduaps.org In this method, the energies of a few dozen small, ordered arrangements of Li ions and vacancies are calculated with DFT. These energies are then used to fit a computationally inexpensive model Hamiltonian (the cluster expansion), which can accurately predict the energy of any configuration.

This model Hamiltonian is then used in MC simulations to explore millions of possible atomic configurations over a range of temperatures and compositions. aps.orgresearchgate.net By tracking thermodynamic quantities like energy and specific heat as a function of temperature, the simulation can identify phase transition temperatures. This methodology allows for the construction of temperature-composition phase diagrams, which are essential for materials synthesis and processing as they map out the stable phases under different conditions. northwestern.edu For example, such simulations could predict the temperature at which a disordered, solid-solution phase of a lithium-deficient tellurate becomes unstable and orders into a specific superstructure.

Advanced Applications in Functional Materials Science

Materials for Rechargeable Lithium-Ion Batteries (Cathodes/Anodes/Solid Electrolytes)

The development of next-generation energy storage systems relies on discovering new electrode and electrolyte materials with superior performance. Lithium-tellurium compounds have emerged as significant materials of interest in this field.

Cathodes Tellurium is being investigated as a cathode material in high-energy lithium-tellurium (Li-Te) batteries, noted for its high volumetric capacity and superior electrical conductivity compared to sulfur and selenium. nih.govwhut.edu.cn During the battery's discharge, lithium reacts with the tellurium cathode to form lithium telluride (Li₂Te). nih.govresearchgate.net Research has focused on using metal tellurides, such as copper telluride (CuTe) and iron telluride (FeTe), as host materials for the tellurium cathode. nih.gov Density functional theory (DFT) studies have shown that a CuTe monolayer can effectively anchor lithium polytellurides, which helps to reduce the detrimental shuttle effect and enhances the electrochemical reaction dynamics. nih.govresearchgate.net This is achieved by providing a low energy barrier for the conversion of tellurium to Li₂Te. nih.govresearchgate.net Additionally, tellurium-based cathodes, when confined within carbon nanotubes, have demonstrated high specific capacity and long-term cyclability. whut.edu.cn Honeycomb layered tellurates have also been identified as potential high-energy-density cathode materials. rsc.org

Anodes Metal tellurides (MTs) are considered highly promising anode materials for lithium-ion batteries (LIBs) due to their unique crystal structures, high intrinsic conductivity, and high theoretical capacities. rsc.orgresearchgate.netrsc.org Their reaction mechanism in LIBs often involves a combination of conversion and alloying reactions. rsc.orgresearchgate.net For instance, germanium telluride (GeTe) anodes undergo a two-step conversion/alloying reaction during lithium insertion. rsc.org To mitigate the large volume changes that can occur during charging and discharging, which can lead to electrode pulverization, telluride-based materials are often integrated into a buffering matrix, such as a carbon-based composite. mdpi.com A composite of gallium (III) telluride (Ga₂Te₃) with a titanium dioxide-carbon hybrid matrix has demonstrated high reversible specific capacity and excellent rate capability, showing promise for future LIBs. mdpi.com

Solid Electrolytes Glass-based solid electrolytes are being developed to improve the safety and performance of lithium-ion batteries by replacing flammable liquid organic electrolytes. utm.myresearchgate.netfirsttellurium.com Lithium-tellurite glasses, in particular, have shown potential as solid electrolytes. Research on zinc-tellurite glasses with the composition (85-x)TeO₂∙xLi₂O∙15ZnO demonstrated that the incorporation of lithium oxide (Li₂O) enhances ionic conductivity. utm.myresearchgate.net These glass electrolytes are advantageous due to their isotropic properties, absence of grain boundaries, and ease of fabrication. utm.my The conductivity of these materials is influenced by the concentration of Li₂O and the operating temperature. utm.myresearchgate.net Studies have also investigated phosphate-tellurite glasses containing Li₂O for applications in solid-state batteries. nih.gov

Properties of Lithium-Tellurite Glass Electrolytes
Glass CompositionPropertyFindingReference
(85-x)TeO₂∙xLi₂O∙15ZnOIonic ConductivityIncreases with Li₂O concentration and temperature. A composition with 5 mol% Li₂O showed a conductivity of 1.72×10⁻² S cm⁻¹. utm.myresearchgate.net
(85-x)TeO₂∙xLi₂O∙15ZnOGlass Transition Temperature (Tg)Decreases from 318.41 °C to 280.63 °C as Li₂O content increases from 0 to 15 mol%, indicating improved thermal stability. utm.myresearchgate.net
(85-x)TeO₂∙xLi₂O∙15ZnOActivation Energy (Ea)A low activation energy of 3.85×10⁻¹ eV was achieved for the 5 mol% Li₂O sample, facilitating ion mobility. utm.myresearchgate.net

Components in Optoelectronic and Non-Linear Optical Devices

The distinct optical characteristics of lithium-tellurium compounds make them suitable for various photonic applications.

Tellurite (B1196480) glasses, which can be modified by adding lithium oxide (Li₂O), are well-regarded for their potential in optoelectronic devices. dergipark.org.tr These glasses possess a high refractive index, excellent chemical and thermal stability, and good infrared transmittance, making them suitable for applications such as optical fibers, lasers, data storage devices, and sensors. dergipark.org.trscispace.com The addition of Li₂O to boro-tellurite glass systems can modify their physical and structural features for specific applications like solar cells. dergipark.org.tr Lithium telluride (Li₂Te) itself is a semiconductor material used in the fabrication of certain optoelectronic devices, including photodetectors. nanorh.comontosight.aiheegermaterials.com

For non-linear optical (NLO) applications, tellurite glasses are promising materials due to their third-order NLO properties. researchgate.netresearchgate.net Research has shown that tellurite glasses exhibit positive non-linear refractive indices and negligible non-linear absorption, which are desirable qualities for ultrafast photonic devices. researchgate.net The NLO properties can be fine-tuned by altering the glass composition, for example, by creating lanthanide-titanium-tellurite or lithium-niobate glass-ceramics. acs.org

Optical Properties of Tellurite-Based Glasses
Glass SystemKey Optical PropertyApplication AreaReference
Lithium-Boro-TelluriteHigh refractive index (>2), high electrical conductivityOptical fibers, microlenses, lasers, sensors dergipark.org.tr
Erbium-doped Boro-TelluriteSignificant near-infrared (NIR) emission band at 1530 nmOptical communication systems (WDM) bohrium.com
Tellurite Glasses (various compositions)Positive nonlinear refractive indices (~10⁻¹⁵ cm²/W)Ultrafast photonic devices researchgate.net
Lanthanide-Titanium-Tellurite Glass-CeramicsHigh nonlinear absorption and refractive indicesIntense radiation shielding acs.org

Thermoelectric Materials Research

Thermoelectric materials can directly convert heat into electricity, offering a pathway for waste heat recovery. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT). Research has shown that lithium-containing tellurides are promising for thermoelectric applications.

Lithium telluride (Li₂Te) is noted to have excellent thermoelectric properties. nanorh.comontosight.ai Furthermore, doping established thermoelectric materials with lithium has proven to be an effective strategy for enhancing performance. Studies on lithium germanium antimony tellurides have demonstrated that the presence of lithium decreases the thermal conductivity and results in an enhanced ZT value, reaching up to 1.9 at 450 °C. acs.org Similarly, research on lithium-doped manganese telluride found that magnons (quasiparticles in magnetic materials) contribute significantly to the thermoelectric effect at high temperatures, a phenomenon enhanced by lithium doping. stle.org This work was the first to show that paramagnetic materials can contribute substantially to the thermoelectric effect. stle.org The addition of lithium to copper chalcogenides has also been explored to improve their thermoelectric characteristics. mdpi.com

Thermoelectric Properties of Lithium-Containing Tellurides
MaterialKey FindingReported ZT ValueReference
Lithium Germanium Antimony Telluride (LiGe₃.₅Sb₂Te₇)Li content decreases phononic thermal conductivity, enhancing ZT.1.9 at 450 °C acs.org
Lithium-doped Manganese TellurideParamagnons contribute 80%-90% of the thermoelectric effect at high temperatures.Greater than 1 at temperatures higher than 900 K stle.org
Lithium-doped Copper Selenide (Li₀.₀₉Cu₁.₉Se)Doping with lithium improves stability while maintaining high thermoelectric performance.~1.4 at 727 °C mdpi.com

Specialized Applications in Semiconductor and Infrared Technologies

The semiconducting nature of lithium-tellurium compounds underpins their use in various electronic and infrared systems.

Semiconductor Technologies Lithium telluride (Li₂Te) is a semiconductor material utilized in the manufacturing of electronic components. nanorh.comontosight.aiheegermaterials.com Its properties are valuable for creating devices such as photodetectors. nanorh.com In the fabrication of advanced electronics and displays, high-purity lithium telluride sputtering targets are used for thin-film deposition processes like physical vapor deposition (PVD) and chemical vapor deposition (CVD). samaterials.comamericanelements.com Research into gallium-telluride-based composites has also highlighted their potential as semiconductor materials for electronic devices. mdpi.com

Infrared Technologies Materials that can operate in the infrared (IR) portion of the electromagnetic spectrum are crucial for various sensing and detection technologies. Lithium telluride (Li₂Te) is considered a valuable material for constructing optical devices and sensors that function in the infrared range. nanorh.com Its properties are beneficial for applications in surveillance and reconnaissance systems. nanorh.com Tellurite glasses containing heavy metal oxides are also noted for their extended infrared transmittance, making them promising for IR technologies. scispace.com Furthermore, doping other semiconductor materials with lithium can enhance their IR detection capabilities; for example, lithium-doped mercury cadmium telluride is a material used in the fabrication of infrared detectors. google.com

Q & A

Q. What are the optimal synthesis conditions for lithium tellurate compounds to achieve phase purity?

this compound synthesis typically involves solid-state reactions at high temperatures (e.g., 800–1000°C) with controlled cooling rates to prevent phase segregation. Precursor materials like Li₂CO₃, TeO₂, and transition metal oxides are homogenized via ball milling and sintered in alumina crucibles. Phase purity is confirmed through X-ray diffraction (XRD) and Rietveld refinement .

Q. Which characterization techniques are essential for confirming the crystal structure of this compound?

Single-crystal/powder XRD, neutron diffraction, and high-resolution transmission electron microscopy (HR-TEM) are critical for structural elucidation. For example, XRD in Li₃Co₁.₀₆TeO₆ revealed orthorhombic symmetry (space group Fddd) with interpenetrating Li/O and (Co,Te)/O substructures . Pair distribution function (PDF) analysis can further resolve local structural distortions.

Q. How should researchers design experiments to assess the electrochemical stability of this compound in battery applications?

Use cyclic voltammetry (CV) to identify redox potentials and galvanostatic charge-discharge cycling to evaluate capacity retention. Electrochemical impedance spectroscopy (EIS) at varying temperatures (e.g., 300–600 K) quantifies ionic conductivity. Ensure electrode fabrication includes binders (e.g., PVDF) and conductive additives (e.g., carbon black) to minimize interfacial resistance .

Q. What analytical methods are critical for determining the oxidation states of transition metals in this compound compounds?

X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) provide direct evidence of oxidation states. In Li₃Co₁.₀₆TeO₆, XPS confirmed Co²⁺/Co³⁺ mixed valence, while magnetic susceptibility measurements corroborated the absence of long-range magnetic order .

Q. How can researchers ensure reproducibility in the synthesis of this compound polymorphs?

Document sintering atmospheres (e.g., O₂, Ar), heating/cooling rates, and precursor stoichiometry. Use thermogravimetric analysis (TGA) to track phase transitions. Cross-validate results with multiple characterization techniques (e.g., XRD, Raman spectroscopy) and adhere to protocols outlined in crystallography databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ionic conductivity values of this compound across different studies?

Discrepancies often arise from variations in grain boundary effects, sample density, or measurement techniques. Standardize AC impedance spectroscopy conditions (e.g., frequency range, electrode configuration) and report relative densities. Compare data with structurally analogous compounds (e.g., Li₄NiTeO₆) to identify outliers .

Q. What methodological approaches are recommended for investigating lithium-ion diffusion pathways in tellurate frameworks?

Combine density functional theory (DFT) calculations with quasi-elastic neutron scattering (QENS) to map Li⁺ migration trajectories. In Li₃Co₁.₀₆TeO₆, face-sharing octahedral sites and tetrahedral voids were identified as potential diffusion channels via electron density analysis .

Q. What strategies can mitigate the challenges of synthesizing mixed-valent transition metal tellurates with lithium?

Employ redox-active atmospheres (e.g., H₂/N₂ mixtures) or flux-assisted methods to stabilize mixed valence states. For example, Li₃Co₁.₀₆TeO₆ required precise Co:Te ratios to balance Co²⁺/Co³⁺ populations, verified through XPS and bond valence sum (BVS) analysis .

Q. How can in situ characterization techniques enhance understanding of phase transitions in this compound under operational conditions?

In situ XRD or Raman spectroscopy during thermal cycling (25–800°C) reveals reversible phase changes. Operando XAS tracks oxidation state evolution during electrochemical cycling, critical for optimizing battery cathodes .

Q. What computational models are most effective for predicting this compound’s ionic conductivity, and how should experimental data validate them?

Molecular dynamics (MD) simulations with force fields parameterized for Te-O interactions predict conductivity trends. Validate using Arrhenius plots derived from EIS data. For Li₃Co₁.₀₆TeO₆, simulations aligned with experimental σ ≈ 1.6 × 10⁻⁶ S cm⁻¹ at 573 K .

Q. What interdisciplinary methods are required to evaluate the biological interactions of this compound in biomedical research?

Pair electrochemical profiling with cytotoxicity assays (e.g., MTT tests on cell lines) to assess biocompatibility. Monitor Te⁶⁺ reduction to toxic Te⁴⁺ using UV-Vis spectroscopy, as seen in tellurium biochemistry studies .

Q. How should researchers address discrepancies between theoretical and experimental lattice parameters in this compound systems?

Refine DFT calculations by incorporating spin-orbit coupling or Hubbard U corrections for transition metals. Cross-check with high-resolution synchrotron XRD data to resolve subtle structural distortions .

Methodological Notes

  • Data Reliability : Always report measurement uncertainties (e.g., R-factors in XRD, standard deviations in conductivity).
  • Controlled Variables : Document synthesis atmospheres, precursor purity, and thermal histories to ensure comparability .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for supplemental data submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.